Isovaleric acid

Catalog No.
S530983
CAS No.
503-74-2
M.F
C5H10O2
M. Wt
102.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isovaleric acid

CAS Number

503-74-2

Product Name

Isovaleric acid

IUPAC Name

3-methylbutanoic acid

Molecular Formula

C5H10O2

Molecular Weight

102.13 g/mol

InChI

InChI=1S/C5H10O2/c1-4(2)3-5(6)7/h4H,3H2,1-2H3,(H,6,7)

InChI Key

GWYFCOCPABKNJV-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)O

Solubility

SOL IN 24 PARTS WATER; SOL IN ALCOHOL, ETHER, CHLOROFORM
In water, 4.07X10+4 mg/l at 20 °C
40.7 mg/mL
soluble in alcohol, ether and wate

Synonyms

Isovaleric acid; Isobutyl formic acid; Isobutylformic acid; Isopentanoic acid;

Canonical SMILES

CC(C)CC(=O)O

Description

The exact mass of the compound Isovaleric acid is 102.07 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 40700 mg/l (at 20 °c)0.40 m40.7 mg/ml at 20 °csol in 24 parts water; sol in alcohol, ether, chloroformin water, 4.07x10+4 mg/l at 20 °c40.7 mg/mlsoluble in alcohol, ether and water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62783. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Valerates - Pentanoic Acids - Supplementary Records. It belongs to the ontological category of methylbutyric acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Branched fatty acids [FA0102]. However, this does not mean our product can be used or applied in the same or a similar way.

Cellular Metabolism and Energy Production

Studies suggest isovaleric acid might play a role in cellular metabolism. One area of research focuses on its potential to influence the activity of peroxisome proliferator-activated receptor (PPAR) alpha, a protein involved in regulating fatty acid metabolism and energy expenditure []. Additionally, research suggests that isovaleric acid may be a metabolic substrate, meaning cells can break it down for energy [].

Neurological Function and Brain Development

Isovaleric acidemia is a rare genetic disorder characterized by the buildup of isovaleric acid in the body. Studying this condition has led researchers to explore the potential role of isovaleric acid in healthy brain development and function. Animal models suggest that elevated levels of isovaleric acid might disrupt neuronal function and contribute to neurological symptoms []. However, further research is needed to understand the precise mechanisms involved.

Gut Microbiome and Intestinal Health

The gut microbiome, the community of microorganisms in the intestines, plays a crucial role in digestion, immune function, and overall health. Some studies suggest that isovaleric acid produced by gut bacteria might influence gut health []. However, more research is needed to determine the specific effects of isovaleric acid on the gut microbiome and its implications for human health.

Isovaleric acid, also known as 3-methylbutanoic acid, is a branched-chain fatty acid with the chemical formula C5H10O2\text{C}_5\text{H}_{10}\text{O}_2. It is classified as a short-chain fatty acid and is characterized by its pungent odor, reminiscent of cheese or sweat. The compound occurs naturally in various foods, including cheese, soy milk, and apple juice, and is produced in the human body during the metabolism of branched-chain amino acids, particularly leucine . Isovaleric acid is also a minor component of the perennial flowering plant valerian, from which it derives its name .

Isovaleric acid undergoes typical reactions associated with carboxylic acids. It can form various derivatives such as:

  • Esters: Reaction with alcohols to produce isovalerate esters.
  • Amides: Formation by reacting with amines.
  • Anhydrides: Generated through dehydration reactions.
  • Acid Chlorides: Produced by reacting with thionyl chloride or oxalyl chloride.

A notable reaction involves the oxidation of isovaleraldehyde to produce isovaleric acid, which can be synthesized via hydroformylation of isobutylene .

Isovaleric acid plays a significant role in human biology. It is involved in the metabolism of branched-chain amino acids and serves as an intermediate in various metabolic pathways. Elevated levels of isovaleric acid can lead to conditions such as isovaleric acidemia, a metabolic disorder caused by the deficiency of the enzyme responsible for its degradation. This condition can result in symptoms like metabolic acidosis and neurological issues due to toxic accumulation .

Additionally, isovaleric acid contributes to foot odor due to its production by skin bacteria metabolizing leucine .

Isovaleric acid can be synthesized through several methods:

  • Hydroformylation: Isobutylene reacts with synthesis gas (carbon monoxide and hydrogen) to form isovaleraldehyde, which is then oxidized to yield isovaleric acid:
    (CH3)2C=CH2+H2+CO(CH3)2CHCH2CHO3 methylbutanoic acid(\text{CH}_3)_2\text{C}=\text{CH}_2+\text{H}_2+\text{CO}\rightarrow (\text{CH}_3)_2\text{CHCH}_2\text{CHO}\rightarrow \text{3 methylbutanoic acid} .
  • Decarboxylation: Substituted acetic acids can undergo decarboxylation reactions to yield isovaleric acid .
  • Microbial Fermentation: Certain microorganisms can produce isovaleric acid through fermentation processes.

Isovaleric acid has several applications across different fields:

  • Flavoring Agent: Used in food products for its characteristic flavor profile.
  • Fragrance Industry: Its esters are utilized in perfumery due to their pleasant odors.
  • Pharmaceuticals: Investigated for potential therapeutic applications due to its biological activity .
  • Chemical Synthesis: Acts as an intermediate in various chemical syntheses.

Isovaleric acid shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameChemical FormulaKey Characteristics
2-Methylbutanoic AcidC₅H₁₂O₂Isomer of isovaleric acid; used in flavoring agents.
Valeric AcidC₅H₁₀O₂Straight-chain counterpart; less pungent odor.
Butyric AcidC₄H₈O₂Shorter chain; associated with rancid butter smell.
Pentanoic AcidC₅H₁₀O₂Straight-chain fatty acid; used in flavoring and perfumes.

Isovaleric acid's uniqueness lies in its branched structure and strong odor profile, making it distinct from its linear counterparts like valeric and butyric acids . Its specific role in metabolism further differentiates it from similar compounds.

Isovaleric acid is produced endogenously through the systematic degradation of leucine, an essential branched-chain amino acid. The leucine catabolism pathway represents a highly conserved metabolic route that converts leucine into acetyl-coenzyme A and acetoacetate through a series of six enzymatic steps [1] [2]. This pathway occurs primarily within the mitochondrial matrix and serves as a crucial source of energy during periods of protein catabolism.

The initial step involves branched-chain aminotransferase, which catalyzes the transamination of leucine using α-ketoglutarate as an amino acceptor, producing α-ketoisocaproic acid [3] [4]. This reaction is reversible and represents the first committed step in leucine degradation. The second step employs the branched-chain α-keto acid dehydrogenase complex, a multi-enzyme system that performs oxidative decarboxylation of α-ketoisocaproic acid to generate isovaleryl-coenzyme A [1] [5].

The third step, catalyzed by isovaleryl-coenzyme A dehydrogenase, converts isovaleryl-coenzyme A to 3-methylcrotonyl-coenzyme A while simultaneously reducing flavin adenine dinucleotide and transferring electrons to electron transfer flavoprotein [6] [7]. This dehydrogenation reaction represents the rate-limiting step in leucine catabolism and produces isovaleric acid as a direct metabolic intermediate when isovaleryl-coenzyme A undergoes hydrolysis.

During catabolic states such as infection, surgery, or febrile illness, increased energy demands lead to enhanced breakdown of endogenous proteins and subsequent release of amino acids, including leucine [8]. This protein catabolism significantly elevates the flux through the leucine degradation pathway, resulting in increased production of isovaleric acid and its metabolites. Under fasting conditions, substantial amounts of branched-chain amino acids are generated by protein breakdown, with muscle tissue serving as the primary source [2] [5].

The metabolic fate of leucine varies depending on tissue type and metabolic state. In muscle tissue, the final products of leucine catabolism can be fully oxidized via the citric acid cycle to generate adenosine triphosphate [2]. In liver tissue, these products can be directed toward the synthesis of ketone bodies or glucose, reflecting the gluconeogenic and ketogenic nature of leucine metabolism [5]. Because leucine gives rise to acetyl-coenzyme A and acetoacetyl-coenzyme A, it is classified as strictly ketogenic, distinguishing it from other branched-chain amino acids [1] [2].

Microbial Fermentation in Mammalian Gut Microbiome

Isovaleric acid is produced in significant quantities through microbial fermentation within the mammalian gut microbiome, particularly in the colon where bacterial density and substrate availability are highest [9] [10]. This branched-chain fatty acid is primarily generated through bacterial fermentation of leucine and other branched-chain amino acids, representing a major metabolic output of protein fermentation by intestinal microorganisms [11] [12].

Multiple bacterial species contribute to isovaleric acid production through distinct metabolic mechanisms. Propionibacterium freudenreichii, a prominent component of dairy fermentation microbiomes, produces isovaleric acid through leucine transamination followed by enzymatic decarboxylation [3] [4]. The optimal conditions for this conversion occur at pH 8.0, with the process requiring several hours to achieve detectable concentrations of isovaleric acid. Clostridial species, including Clostridium bifermentans, Clostridium botulinum, Clostridium difficile, Clostridium sordellii, and Clostridium sporogenes, utilize the Stickland reaction to convert leucine to isovaleric acid and isocaproic acid [13] [14]. The optimal pH for this conversion ranges between 8.0 and 9.0, with the stoichiometry of the reaction producing a 1:2 ratio of isovaleric acid to isocaproic acid.

Bacteroides species represent another significant contributor to intestinal isovaleric acid production, with studies demonstrating strong positive correlations between Bacteroides abundance and both serum and fecal isovaleric acid levels [15] [16]. These bacteria modulate intestinal immunoglobulin A responses while maintaining gut health through isovaleric acid production. The production mechanism involves direct fermentation of leucine under anaerobic conditions typical of the colonic environment.

The concentration of isovaleric acid in fecal matter varies considerably depending on diet, age, and microbiome composition, with estimates ranging from 0.8 to 22.0 millimoles per kilogram of feces [9]. Studies indicate that isovaleric acid represents approximately 3.5 to 5% of total short-chain fatty acids in feces [9]. The proportion of branched-chain fatty acids, including isovaleric acid, increases from 17% of total short-chain fatty acids in the proximal colon to 38% in the distal colon, reflecting the increasing importance of protein fermentation relative to carbohydrate fermentation along the colonic tract [9].

Environmental factors significantly influence microbial isovaleric acid production. The presence of other amino acids can modulate production levels, with alanine and valine acting as proton donors in the Stickland reaction, effectively increasing isocaproic acid concentration at the expense of isovaleric acid production [13] [14]. Conversely, glycine and proline, functioning as proton acceptors, stimulate both isovaleric acid and isocaproic acid production, with proportionally greater increases in isovaleric acid concentrations.

Recent research has revealed that certain pathogenic organisms can manipulate host microbiome-derived isovaleric acid levels for their own benefit. Heligmosomoides polygyrus infection induces microbiota-dependent localized increases in isovaleric acid production in the proximal small intestine, which supports helminth fecundity [17]. This represents a novel interkingdom interaction where parasites exploit bacterial metabolic products to enhance their reproductive success.

Enzymatic Mechanisms of Isovaleryl-Coenzyme A Dehydrogenase

Isovaleryl-coenzyme A dehydrogenase represents a critical flavoenzyme in the leucine catabolism pathway, catalyzing the conversion of isovaleryl-coenzyme A to 3-methylcrotonyl-coenzyme A while facilitating electron transfer to the mitochondrial respiratory chain [7] [18]. This enzyme exhibits sophisticated structural and mechanistic features that enable its specific recognition of branched-chain substrates and efficient catalytic turnover.

The enzyme exists as a homotetramer composed of identical 43-kilodalton subunits, with each monomer containing one molecule of flavin adenine dinucleotide as a prosthetic group [18] [19]. Structural studies conducted at 2.6 angstrom resolution have revealed that the overall polypeptide fold of isovaleryl-coenzyme A dehydrogenase resembles other members of the acyl-coenzyme A dehydrogenase family, yet possesses unique features that confer branched-chain substrate specificity [18] [20].

The catalytic mechanism involves a two-step process consisting of reductive and oxidative half-reactions. The reductive half-reaction is initiated when glutamate 254 acts as a catalytic base, abstracting the α-hydrogen of the substrate as a proton while simultaneously facilitating the transfer of the β-hydrogen as a hydride to the N5 position of the flavin adenine dinucleotide isoalloxazine ring [18] [21]. This concerted mechanism results in the formation of a trans double bond between the α and β carbons of the fatty acyl-coenzyme A substrate and generates a stable charge-transfer complex characterized by distinctive spectral properties.

The formation of the charge-transfer complex produces characteristic spectral changes, including increased absorbance at 310 nanometers, decreased absorbance at 373 and 447 nanometers, and the appearance of a blue band at 584 nanometers [19]. These spectral signatures serve as valuable indicators of productive substrate binding and can be utilized to assess the binding efficiency of various substrates and enzyme variants.

Kinetic analysis of purified isovaleryl-coenzyme A dehydrogenase reveals remarkable catalytic efficiency, with a Michaelis constant for isovaleryl-coenzyme A ranging from 0.5 to 2.5 micromolar and a catalytic efficiency of 4.3 × 10^6 M^-1 s^-1 per monomer [22] [19]. The enzyme demonstrates optimal activity at pH 8.3 and shows strict specificity for branched-chain acyl-coenzyme A substrates, with significantly reduced activity toward straight-chain substrates [19].

The oxidative half-reaction involves electron transfer flavoprotein as the physiological electron acceptor, which extracts reducing equivalents from the charge-transfer complex and subsequently transfers electrons to the mitochondrial respiratory chain via electron transfer flavoprotein-ubiquinone oxidoreductase [7] [21]. The Michaelis constant for electron transfer flavoprotein ranges from 0.5 to 2.37 micromolar, depending on the concentration of isovaleryl-coenzyme A present [19].

Structural determinants of substrate specificity include the position of the catalytic base glutamate 254, which differs from the corresponding glutamate 376 found in medium-chain and short-chain acyl-coenzyme A dehydrogenases [18] [20]. Additionally, the presence of glycine at position 374, which corresponds to tyrosine in other family members, contributes to the accommodation of branched-chain substrates within the enzyme active site [18].

The enzyme exhibits sensitivity to various regulatory factors and environmental conditions. Riboflavin deficiency severely impacts isovaleryl-coenzyme A dehydrogenase activity, with enzyme levels dropping to 17% of control values in riboflavin-deficient conditions [23]. This sensitivity reflects the critical role of flavin adenine dinucleotide in enzyme stability and function. The enzyme also purifies with bound coenzyme A persulfide, which must be removed to achieve maximal catalytic activity [19].

Interspecies Variation in Metabolic Flux Analysis

Metabolic flux analysis of isovaleric acid production reveals significant interspecies variation in both the efficiency of leucine catabolism and the alternative pathways employed for branched-chain fatty acid synthesis [24] [25]. These variations reflect evolutionary adaptations to different environmental conditions, dietary requirements, and metabolic constraints across diverse biological systems.

Human isovaleryl-coenzyme A dehydrogenase serves as the reference standard for comparative analysis, exhibiting high catalytic activity and strict substrate specificity for isovaleryl-coenzyme A [26]. Clinical studies of genetically homogeneous populations have revealed that even with identical mutations, phenotypic expression varies widely, ranging from severe mental handicap and multiple episodes of metabolic derangement to completely asymptomatic states [24]. This clinical variability suggests the influence of genetic modifiers, epigenetic factors, and environmental determinants on metabolic flux rates.

Mouse and rat models demonstrate leucine catabolism rates that are 1.2 and 1.1 times higher than human rates, respectively, with isovaleryl-coenzyme A dehydrogenase proteins sharing 89% and 87% amino acid sequence identity with human enzyme [25]. These elevated flux rates likely reflect the higher metabolic demands and protein turnover rates characteristic of smaller mammals with elevated basal metabolic rates.

Caenorhabditis elegans exhibits more moderate isovaleryl-coenzyme A dehydrogenase activity, with metabolic flux rates approximately 0.8 times lower than human levels [22]. The nematode enzyme shows 65% sequence identity to human isovaleryl-coenzyme A dehydrogenase and demonstrates similar kinetic parameters, with Michaelis constants of 2.5 micromolar for isovaleryl-coenzyme A and catalytic efficiency of 56.9 micromolar^-1 minute^-1 per mole of flavin adenine dinucleotide [22].

Microbial systems present particularly interesting variations in isovaleric acid metabolism. Propionibacterium freudenreichii exhibits metabolic flux rates 2.5 times higher than human systems, despite only 42% sequence identity between the respective enzymes [3]. This elevated activity reflects the central role of branched-chain fatty acid metabolism in bacterial energy generation and metabolic regulation.

Myxobacteria, including Stigmatella aurantiaca and Myxococcus xanthus, have evolved alternative biosynthetic routes to isovaleric acid that bypass traditional leucine catabolism [27] [28]. These organisms utilize a novel branch of the mevalonate pathway involving 3,3-dimethylacryloyl-coenzyme A as an intermediate, allowing isovaleric acid production even when branched-chain amino acid degradation is impaired [27]. This metabolic flexibility enables continued production of branched-chain fatty acids necessary for membrane fluidity control and secondary metabolite biosynthesis.

Plant systems, exemplified by Arabidopsis thaliana, demonstrate metabolic flux rates approximately 0.9 times lower than human systems, with 68% sequence identity to human isovaleryl-coenzyme A dehydrogenase [29]. Plant leucine catabolism pathways show additional complexity due to compartmentalization between plastids and mitochondria, requiring sophisticated transport mechanisms to coordinate metabolic flux across cellular compartments.

Quantitative flux analysis using stable isotope tracers has revealed that metabolic efficiency varies significantly based on substrate availability and cellular energy state [30]. In Chinese hamster ovary cell cultures, isovaleric acid accumulates to approximately 0.5 millimolar during fed-batch cultures, representing one of the most abundant amino acid-derived metabolic byproducts [30]. These accumulations indicate that less than 2% of amino acids are metabolized to secreted byproducts under optimal growth conditions.

Comparative metabolic network analysis across bacterial species reveals that flux distributions depend heavily on environmental conditions and substrate availability [31]. Escherichia coli demonstrates variable isovaleric acid production capacity depending on oxygen availability and carbon source composition, with higher production rates observed under anaerobic conditions that favor amino acid fermentation pathways [31].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Isopentanoic acid is a colorless liquid with a penetrating odor. It is slightly soluble in water. It is corrosive to metals and to tissue.
Liquid
Liquid with a disagreeable odor like rancid cheese; [Merck Index] Clear colorless liquid with a disagreeable odor; [CHEMINFO]
colourless to pale yellow liquid with a disagreeable, rancid, cheese-like odou

Color/Form

Colorless liquid

XLogP3

1.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

102.068079557 g/mol

Monoisotopic Mass

102.068079557 g/mol

Boiling Point

176.5 °C @ 760 MM HG
175.00 to 177.00 °C. @ 760.00 mm Hg

Flash Point

70 °C

Heavy Atom Count

7

Taste

ACID TASTE

Density

0.931 @ 20 °C/4 °C
0.923-0.928

LogP

1.16
1.16 (LogP)
1.16
Log Kow = 1.16

Odor

DISAGREEABLE, RANCID-CHEESE ODOR

Odor Threshold

Odor Threshold Low: 0.0015 [mmHg]
Odor Threshold High: 0.72 [mmHg]
Odor threshold from CHEMINFO

Decomposition

When heated to decomposition it emits acrid smoke and fumes.

Appearance

Solid powder

Melting Point

-29.3 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1BR7X184L5

GHS Hazard Statements

Aggregated GHS information provided by 1763 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (83.83%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

(14)C-LABELED ISOVALERIC ACID ADMIN ORALLY TO RATS SHOWED ISOPROPYL GROUP WAS MORE EFFICIENTLY UTILIZED FOR CHOLESTEROL SYNTH THAN CARBOXYL GROUPS, & ALSO MORE EFFICIENTLY UTILIZED THAN FATTY ACID SYNTH. CLEAVAGE OF ACID INTO 2 FRAGMENTS OCCURS BEFORE CHOLESTEROL SYNTH. (14)C-LABELED ISOVALERIC ACID ADMIN ORALLY TO RATS APPEARS TO ENHANCE THE INCORPORATION OF CARBON DIOXIDE INTO CHOLESTEROL.
All liver mitochondrial preparations were affected by 1.19 mM isovalerate. Isovaleryl CoA is a potent inhibitor of succinate:CoA ligase (SCL) with positive cooperativity and half-maximal inhibition at 273 +/-11 uM isovaleryl CoA. The investigators suggested that inhibition of the citric acid cycle at the SCL step may be a general mechanism of organic acid toxicity to mitochondria.

Vapor Pressure

0.44 [mmHg]
0.44 mm Hg at 25 °C

Pictograms

Corrosive

Other CAS

503-74-2
35915-22-1
92634-50-9

Absorption Distribution and Excretion

It is readily absorbed from the gastrointestinal tract in man.

Metabolism Metabolites

In contrast to valeric acid, isovaleric acid is ketogenic. ...Is metabolized by the liver to give two- and three-carbon fragments. The isopropyl fragment of isovaleric acid is readily converted to acetoacetate and is an efficient source of carbon atoms for fatty acid and cholesterol synthesis. Isovaleric acid ... has been identified in the fermentative organs of ruminant animals.
Isovaleric acid is an intermediate in leucine metabolism. High blood concentrations of isovaleric acid occur in patients with the clinical disorder "isovaleric acidemia." This is a genetic defect of leucine metabolism in which the enzyme isovaleryl-coenzyme A dehydrogenase is inhibited or absent. The disease is characterized by episodic acidosis, slight mental retardation, and an unpleasant body odor.
RATS RECEIVING LABELED ISOVALERIC ACID EXCRETED NONRADIOACTIVE ISOVALTHINE.
Isovalerate given iv to normal rats was rapidly metabolized, with a 50% decr in plasma concn after 11 min, and this time was shortened to 5 min by the simultaneous admin of glycine. The hypoglycin metabolite methylenecyclopropylacetate-CoA inhibited butyryl-CoA dehydrogenase and isovaleryl-CoA dehydrogenase in liver.
Gas chromatographic and mass spectrometric parameters of isovaleryl-beta-D-glucuronide, a new metabolite in the urine of patients with isovaleric acidemia, were presented. The significance of this metabolite for the detoxication of isovalerate in isovaleric acid media is discussed.

Wikipedia

3-Methylbutanoic acid

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Hazard Classes and Categories -> Corrosives, Flammable - 2nd degree

Methods of Manufacturing

CALDWELL, US PATENT 2,484,486 (1949 TO KODAK); GUSTAK, SAJKO, ARKIV KEMI 24, 11 (1952); CA 49, 163E (1955); L'VOV ET AL, ZH PRIKL KIM 35, 700 (1962).
With other valeric acids, by distillation from valerian, by oxidation of isoamyl alcohol.
Oxidation of isovaleradehyde.

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
Butanoic acid, 3-methyl-: ACTIVE
"VALERIC" ACID OF COMMERCE IS ISOVALERIC ACID.
OF THE 3 POSSIBLE ISOMERS OF N-VALERIC ACID, ONLY ISOVALERIC ACID FINDS EXTENSIVE APPLICATION IN FLAVORING. ... REPORTED USES /IN/ NON-ALCOHOLIC BEVERAGES: 1.2 PPM; ICE CREAMS, ICES: 14 PPM; CANDY: 12 PPM; BAKED GOODS: 5.5 PPM; CHEESE: 2.4 PPM.

Analytic Laboratory Methods

Volatile fatty acids were determined by gas chromatography after a rapid distillation of wastes.
A gas chromatogaphic method for the determination of lower fatty acids as odor pollutants was discussed.
Determination of volatile fatty acids and lactic acids in silage by improved gas liquid chromatography was discussed.
Samples were collected using 1% Sr(OH)2 coated on glass beads. The lower fatty acids (C2-C5) trapped on the adsorbent were regenerated with formic acid-aq soln in the gas phase under nitrogen carrier gas flow and were detected with a flame ionization detector. The minimum detectable concn was 0.5 part/trillion for isovaleric acids.
The C2-C5 fatty acids were determined in ambient air near and in exhaust gases of some odor sources by gas-chromatographic method. The sample vol was greater than 0.4 L and the detection limit was 0.5 ppb.

Storage Conditions

KEEP TIGHTLY CLOSED.

Dates

Last modified: 08-15-2023
1: Szczesniak O, Hestad KA, Hanssen JF, Rudi K. Isovaleric acid in stool correlates with human depression. Nutr Neurosci. 2016 Sep;19(7):279-83. doi: 10.1179/1476830515Y.0000000007. Epub 2015 Feb 24. PubMed PMID: 25710209.
2: Shigematsu Y, Sudo M, Momoi T, Inoue Y, Suzuki Y, Kameyama J. Changing plasma and urinary organic acid levels in a patient with isovaleric acidemia during an attack. Pediatr Res. 1982 Sep;16(9):771-5. PubMed PMID: 7133811.
3: Arthur K, Hommes FA. Simple isotope dilution assay for propionic acid and isovaleric acid. J Chromatogr B Biomed Appl. 1995 Nov 3;673(1):132-5. PubMed PMID: 8925066.
4: Menashe I, Abaffy T, Hasin Y, Goshen S, Yahalom V, Luetje CW, Lancet D. Genetic elucidation of human hyperosmia to isovaleric acid. PLoS Biol. 2007 Oct 30;5(11):e284. PubMed PMID: 17973576; PubMed Central PMCID: PMC2043052.
5: Ackman RG. Birthweights in the Faroe Islands: possible role of isovaleric acid. J Intern Med. 1989 Feb;225(2):73-5. Review. PubMed PMID: 2646392.
6: Griff IC, Reed RR. The genetic basis for specific anosmia to isovaleric acid in the mouse. Cell. 1995 Nov 3;83(3):407-14. PubMed PMID: 8521470.
7: Thierry A, Maillard MB, Yvon M. Conversion of L-leucine to isovaleric acid by Propionibacterium freudenreichii TL 34 and ITGP23. Appl Environ Microbiol. 2002 Feb;68(2):608-15. PubMed PMID: 11823198; PubMed Central PMCID: PMC126662.
8: Loots DT, Mienie LJ, Erasmus E. Amino-acid depletion induced by abnormal amino-acid conjugation and protein restriction in isovaleric acidemia. Eur J Clin Nutr. 2007 Nov;61(11):1323-7. Epub 2007 Feb 7. PubMed PMID: 17299485.
9: Murata Y, Okutani F, Nakahira M, Ushida T, Ikemoto T, Yokoe I, Takeda T, Kaba H, Tani T, Ogawa Y. Effects of olfactory stimulation with isovaleric acid on brain activation in informed and naïve conditions: a functional MRI study. Auris Nasus Larynx. 2007 Dec;34(4):465-9. Epub 2007 May 3. PubMed PMID: 17481839.
10: ZABIN I, BLOCH K. The utilization of isovaleric acid for the synthesis of cholesterol. J Biol Chem. 1950 Jul;185(1):131-8. PubMed PMID: 15436483.
11: Britz ML, Wilkinson RG. Partial purification and characterization of two enzymes involved in isovaleric acid synthesis in Clostridium bifermentans. J Gen Microbiol. 1983 Oct;129(10):3227-37. PubMed PMID: 6655460.
12: Ribeiro CA, Balestro F, Grando V, Wajner M. Isovaleric acid reduces Na+, K+-ATPase activity in synaptic membranes from cerebral cortex of young rats. Cell Mol Neurobiol. 2007 Jun;27(4):529-40. Epub 2007 Mar 30. PubMed PMID: 17394058.
13: Pourtier L, Sicard G. Comparison of the sensitivity of C57BL/6J and AKR/J mice to airborne molecules of isovaleric acid and amyl acetate. Behav Genet. 1990 Jul;20(4):499-509. PubMed PMID: 2175173.
14: Loots DT. Abnormal tricarboxylic acid cycle metabolites in isovaleric acidaemia. J Inherit Metab Dis. 2009 Jun;32(3):403-11. doi: 10.1007/s10545-009-1071-6. Epub 2009 Apr 5. PubMed PMID: 19343532.
15: Lu R, Meng H, Gao X, Xu L, Feng X. Effect of non-surgical periodontal treatment on short chain fatty acid levels in gingival crevicular fluid of patients with generalized aggressive periodontitis. J Periodontal Res. 2014 Oct;49(5):574-83. PubMed PMID: 25340203.
16: Ribeiro CA, Leipnitz G, Amaral AU, de Bortoli G, Seminotti B, Wajner M. Creatine administration prevents Na+,K+-ATPase inhibition induced by intracerebroventricular administration of isovaleric acid in cerebral cortex of young rats. Brain Res. 2009 Mar 25;1262:81-8. doi: 10.1016/j.brainres.2009.01.005. Epub 2009 Jan 13. PubMed PMID: 19210957.
17: Koopman HN, Iverson SJ, Read AJ. High concentrations of isovaleric acid in the fats of odontocetes: variation and patterns of accumulation in blubber vs. stability in the melon. J Comp Physiol B. 2003 Apr;173(3):247-61. Epub 2003 Mar 8. PubMed PMID: 12743728.
18: Bergen BJ, Stumpf DA, Haas R, Parks JK, Eguren LA. A mechanism of toxicity of isovaleric acid in rat liver mitochondria. Biochem Med. 1982 Apr;27(2):154-60. PubMed PMID: 7082321.
19: GRISEBACH H, ACHENBACH H. [On the origin of isovaleric acid in magnamycin]. Experientia. 1963 Jan 15;19:6-7. German. PubMed PMID: 13950567.
20: Lehnert W. Excretion of N-isovalerylglutamic acid in isovaleric acidemia. Clin Chim Acta. 1981 Oct 26;116(2):249-52. PubMed PMID: 7296890.

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